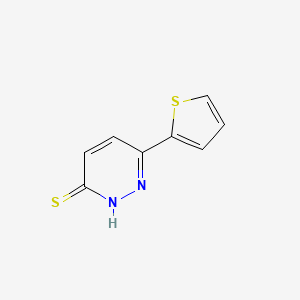

6-(thiophen-2-yl)pyridazine-3(2H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-yl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNXFJICHCBSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Pyridazine-Thione Core

The synthesis of the 6-(thiophen-2-yl)pyridazine-3(2H)-thione core is a multi-step process that begins with the formation of the pyridazinone ring, followed by a thionation reaction.

Cyclization Reactions for Pyridazine (B1198779) Ring Formation

The construction of the pyridazine ring system is most commonly achieved through the condensation of a γ-keto acid with a hydrazine derivative. For the synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one, the key precursor is 4-oxo-4-(thiophen-2-yl)butanoic acid.

The synthetic sequence involves two main steps:

Condensation with Hydrazine: The reaction of 4-oxo-4-(thiophen-2-yl)butanoic acid with hydrazine hydrate leads to a cyclization event, forming the saturated heterocyclic intermediate, 6-(thiophen-2-yl)-4,5-dihydropyridazin-3(2H)-one. chemsynthesis.commdpi.com This reaction is typically performed in a protic solvent like ethanol under reflux. researchgate.net

Aromatization: The resulting dihydropyridazinone intermediate lacks the aromatic stability of the final pyridazine ring. Aromatization is accomplished through a dehydrogenation reaction. A common method involves treating the intermediate with bromine in glacial acetic acid, which removes two hydrogen atoms and introduces a double bond within the ring, yielding the aromatic 6-(thiophen-2-yl)pyridazin-3(2H)-one.

Thiolation and Thione Tautomerization Approaches

The conversion of the carbonyl group of the pyridazin-3(2H)-one to a thiocarbonyl (thione) is a critical step to arrive at the target compound. This transformation is typically achieved using potent thionating agents.

Key reagents for this process include:

Lawesson's Reagent: This organosulfur compound, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is highly effective for converting a wide range of carbonyls, including lactams, into their corresponding thiocarbonyls. researchgate.netresearchgate.netwikipedia.org The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide intermediate which then reacts with the carbonyl oxygen. wikipedia.orgnih.gov

Phosphorus Pentasulfide (P₄S₁₀): Another classical and powerful reagent for thionation, P₄S₁₀ is often used in a high-boiling point solvent such as pyridine (B92270) or toluene to facilitate the conversion of the pyridazinone to the pyridazine-thione. nih.gov

Once formed, 6-(thiophen-2-yl)pyridazine-3(2H)-thione exists in a tautomeric equilibrium with its thiol form, 6-(thiophen-2-yl)pyridazin-3-yl-thiol. The thione form is generally the more stable tautomer in the solid state and in most solvents, but the presence of the thiol tautomer is crucial for its reactivity, particularly in S-alkylation and S-acylation reactions.

Functionalization and Derivatization of the Pyridazine and Thiophene (B33073) Moieties

The core structure of 6-(thiophen-2-yl)pyridazine-3(2H)-thione offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system susceptible to electrophilic substitution. However, its reactivity in the target molecule is modulated by the presence of the electron-withdrawing pyridazine ring attached at the C2 position.

Electrophilic Substitution: Electrophilic attack on a 2-substituted thiophene preferentially occurs at the C5 position. The pyridazine moiety deactivates the thiophene ring, meaning that harsher conditions may be required compared to unsubstituted thiophene. Standard electrophilic substitution reactions such as halogenation (using NBS or Br₂), nitration (using HNO₃/H₂SO₄), and Friedel-Crafts acylation can be employed to introduce functional groups at the C5 position.

Nucleophilic Aromatic Substitution (SₙAr): While less common for thiophenes than electrophilic substitution, SₙAr can occur if the ring is sufficiently activated by strong electron-withdrawing groups. The pyridazine ring provides some activation, and if an additional activating group (like a nitro group) were present on the thiophene ring, nucleophilic displacement of a leaving group (e.g., a halide) would be feasible.

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 6-(5-bromothiophen-2-yl)pyridazine-3(2H)-thione |

| Nitration | HNO₃ / H₂SO₄ | 6-(5-nitrothiophen-2-yl)pyridazine-3(2H)-thione |

| Acylation | Ac₂O / H₃PO₄ | 6-(5-acetylthiophen-2-yl)pyridazine-3(2H)-thione |

Reactions at the Pyridazine Nitrogen Atoms (N2-substitution)

Alkylation of the pyridazine-thione ring is a common derivatization strategy. However, the tautomeric nature of the molecule creates a competition between N-alkylation at the N2 position and S-alkylation at the exocyclic sulfur atom of the thiol tautomer.

The regiochemical outcome of the alkylation is highly dependent on the reaction conditions, following the principles of Hard and Soft Acids and Bases (HSAB).

S-Alkylation (Thiol Tautomer): The sulfur atom is a soft nucleophile and preferentially reacts with soft electrophiles, such as alkyl halides (e.g., methyl iodide, allyl bromide), under neutral or mildly basic conditions.

N-Alkylation (Thione Tautomer): The nitrogen atom is a harder nucleophile and its alkylation is favored when using harder electrophiles. The reaction is typically carried out using a strong base (like sodium hydride) to first generate the pyridazinide anion, which then reacts with the alkylating agent. fabad.org.trmdpi.com

| Reaction Site | Nucleophile Hardness | Favored Electrophile | Typical Conditions | Product Type |

|---|---|---|---|---|

| Sulfur (S-alkylation) | Soft | Soft (e.g., CH₃I, Allyl-Br) | Mild base (K₂CO₃), DMF | 3-(Alkylthio)-6-(thiophen-2-yl)pyridazine |

| Nitrogen (N-alkylation) | Hard | Harder (e.g., (CH₃)₂SO₄) | Strong base (NaH), THF | 2-Alkyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione |

Modifications at the C6 Position of the Pyridazine Ring

The introduction of the thiophene ring at the C6 position of the pyridazine core is itself a key functionalization step. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for this transformation. researchgate.net

The typical synthetic approach involves:

Starting Material: A 6-halopyridazinone, such as 6-chloropyridazin-3(2H)-one, is used as the electrophilic partner. The hydroxyl group is often protected (e.g., as a tetrahydropyranyl ether) during the coupling reaction.

Coupling Partner: 2-Thienylboronic acid serves as the nucleophilic partner.

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos), is used to facilitate the reaction. ntnu.no A base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid. semanticscholar.org

Deprotection: Following the successful coupling, the protecting group on the pyridazinone oxygen is removed under acidic conditions to yield 6-(thiophen-2-yl)pyridazin-3(2H)-one, which can then be thionated as described previously.

This methodology allows for the modular synthesis of various 6-aryl or 6-heteroaryl pyridazinones by simply changing the boronic acid coupling partner.

Novel Synthetic Routes and Green Chemistry Approaches in Pyridazine-Thione Synthesis

The development of synthetic methodologies for pyridazine-thiones, including 6-(thiophen-2-yl)pyridazine-3(2H)-thione, has increasingly focused on environmentally benign techniques that align with the principles of green chemistry. These modern approaches aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents and reagents. Key advancements in this area include the application of microwave irradiation and ultrasound-assisted synthesis, which often lead to improved yields and purer products compared to conventional heating methods.

One common strategy for the synthesis of pyridazinethione derivatives involves the reaction of a corresponding pyridazin-3(2H)-one with a thionating agent like phosphorus pentasulfide. For instance, a 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be converted to its pyridazinethione derivative by refluxing with phosphorus pentasulfide in dry pyridine nih.gov. Another approach involves the reaction of a 3-chloropyridazine derivative with thiourea nih.gov.

Novel, more environmentally friendly methods are emerging for the synthesis of related heterocyclic thiones. These green chemistry approaches are highly relevant to the synthesis of 6-(thiophen-2-yl)pyridazine-3(2H)-thione.

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has been recognized as an effective and eco-friendly method that adheres to the principles of green chemistry researchgate.net. This technique utilizes the energy of ultrasonic waves to accelerate chemical reactions. The advantages include significantly shorter reaction times, milder reaction conditions, improved yields, and enhanced product purity researchgate.netshd.org.rs.

For example, the synthesis of S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives has been successfully achieved using ultrasound irradiation. This sonochemical method has been shown to dramatically reduce reaction times and generally increase the yields of the final products when compared to conventional heating methods researchgate.net. The use of water as a solvent in some ultrasound-promoted syntheses further enhances the green credentials of this approach researchgate.net.

Table 1: Comparison of Synthetic Methods for Pyrazolylpyridazine-3-thione Derivatives

| Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | 7 hours | Reflux | 27.55 | researchgate.net |

| Microwave-Assisted | Shorter than conventional | Higher than conventional | Generally higher | researchgate.net |

| Ultrasound-Assisted | 20-30 minutes | Room Temperature | High | shd.org.rsresearchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, providing rapid and efficient heating to the reaction mixture. This technique often leads to a significant reduction in reaction times, sometimes from hours to minutes, along with an increase in product yields and purity mdpi.comnih.gov.

The synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been accomplished through a multicomponent synthesis under microwave irradiation mdpi.com. This method proved to be eco-friendly, utilizing an environmentally benign catalyst and offering high yields in a short reaction time mdpi.com. Similarly, the synthesis of various heterocyclic compounds, including those with thiophene moieties, has been efficiently carried out using microwave assistance mdpi.com.

One-pot, three-component reactions are particularly amenable to microwave heating. For instance, the synthesis of 3,6-dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide was achieved by heating a mixture of maleic anhydride and thiosemicarbazide in a microwave oven at 500 W and 150 °C for just 2 minutes mdpi.com.

Table 2: Microwave-Assisted Synthesis of Pyridazine Derivatives

| Reactants | Conditions | Reaction Time | Product | Reference |

|---|---|---|---|---|

| Maleic anhydride, thiosemicarbazide | 500 W, 150 °C, Ethanol, Acetic acid | 2 minutes | 3,6-dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide | mdpi.com |

| Maleic anhydride, thiosemicarbazide, bis-hydrazonoyl halides, chitosan | 500 W, 150 °C, Ethanol, Acetic acid | 8 minutes | Bis-Thiazole and Bis-Thiazolone derivatives | mdpi.com |

These novel synthetic routes, particularly ultrasound and microwave-assisted methods, represent significant progress in the green synthesis of pyridazine-thione derivatives. While specific studies on the synthesis of 6-(thiophen-2-yl)pyridazine-3(2H)-thione using these techniques were not prominently found, the successful application of these methods to structurally similar compounds strongly suggests their applicability. These approaches not only offer practical advantages in terms of efficiency and yield but also contribute to the broader goal of developing more sustainable chemical processes.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state structure of 6-(thiophen-2-yl)pyridazine-3(2H)-thione. Both ¹H and ¹³C NMR provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively, which is fundamental for confirming the molecular structure and understanding its tautomeric behavior.

The compound can exist in two primary tautomeric forms: the thione form (6-(thiophen-2-yl)pyridazine-3(2H)-thione) and the thiol form (6-(thiophen-2-yl)pyridazin-3-ylthiol). The predominant tautomer in solution can be determined by analyzing the chemical shifts and coupling constants. The presence of a broad signal in the ¹H NMR spectrum in the downfield region (typically >10 ppm) is characteristic of an N-H proton, indicating the prevalence of the thione form. Conversely, the presence of a sharp signal in the thiol region (around 3-4 ppm) would suggest the existence of the thiol tautomer. Studies on analogous pyridazin-3-thiones have shown that the thione structure is generally the predominant form. sciforum.net

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the pyridazine (B1198779) and thiophene (B33073) rings. The protons of the pyridazine ring typically appear as doublets, while the thiophene protons will show a characteristic multiplet pattern. The ¹³C NMR spectrum will complement this by showing signals for all carbon atoms in the molecule, with the chemical shift of the C3 carbon being particularly indicative of the tautomeric state. In the thione form, the C3 carbon is expected to be significantly deshielded. A complete assignment of the ¹H and ¹³C NMR spectra can be achieved using two-dimensional NMR techniques such as COSY, HSQC, and HMBC. nih.gov

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) |

|---|---|

| Pyridazine H4 | 7.20 - 7.40 (d) |

| Pyridazine H5 | 7.80 - 8.00 (d) |

| Thiophene H3' | 7.60 - 7.80 (dd) |

| Thiophene H4' | 7.10 - 7.30 (t) |

| Thiophene H5' | 7.50 - 7.70 (dd) |

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C3 | ~175 |

| C4 | 128 - 132 |

| C5 | 130 - 134 |

| C6 | 145 - 150 |

| C2' | 140 - 145 |

| C3' | 128 - 132 |

| C4' | 127 - 130 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a vibrational fingerprint of 6-(thiophen-2-yl)pyridazine-3(2H)-thione. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of the various bonds within the molecule.

The IR spectrum of the thione tautomer is expected to show a prominent C=S stretching vibration, typically in the region of 1100-1250 cm⁻¹. The N-H stretching vibration will appear as a broad band in the range of 3100-3400 cm⁻¹. The C=N stretching of the pyridazine ring will be observed around 1600-1650 cm⁻¹. The vibrations of the thiophene ring will give rise to a series of characteristic bands, including C-H stretching above 3000 cm⁻¹, C=C stretching between 1400 and 1500 cm⁻¹, and C-S stretching vibrations.

Expected Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3100 - 3400 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N stretch | 1600 - 1650 |

| C=C stretch (aromatic) | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of 6-(thiophen-2-yl)pyridazine-3(2H)-thione and for elucidating its structure through the analysis of its fragmentation patterns. In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a prominent molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of the molecular ion can proceed through several pathways. Common fragmentation patterns for pyridazine derivatives involve the loss of N₂, HCN, or the cleavage of the ring. The thiophene moiety can also undergo characteristic fragmentation, such as the loss of a thiophene radical or the cleavage of the C-S bond. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the proposed structure.

Expected Significant Fragments in Mass Spectrum

| m/z | Possible Fragment |

|---|---|

| 194 | [M]⁺ |

| 166 | [M - N₂]⁺ |

| 161 | [M - SH]⁺ |

| 111 | [Thiophenyl-C=N]⁺ |

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure for 6-(thiophen-2-yl)pyridazine-3(2H)-thione is not available, the structure of a closely related compound, 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one, provides valuable insights into the potential solid-state conformation. nih.gov In this related structure, the thiophene ring is essentially planar. nih.gov The pyridazine ring in the analogue adopts a non-planar conformation. nih.gov

In the solid state, 6-(thiophen-2-yl)pyridazine-3(2H)-thione is expected to exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the C=S group of a neighboring molecule, leading to the formation of dimers or extended chains. The thiophene and pyridazine rings are likely to be nearly coplanar to maximize π-π stacking interactions, which would contribute to the stability of the crystal lattice. A definitive determination of the bond lengths, bond angles, and intermolecular interactions would require a single-crystal X-ray diffraction analysis of the title compound.

Crystallographic Data for the Related Compound 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.939(3) |

| b (Å) | 10.344(3) |

| c (Å) | 9.079(3) |

| β (°) | 108.69(3) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to model the electronic structure and predict the reactivity of molecules. For heterocyclic systems such as pyridazine (B1198779) derivatives, DFT calculations offer a detailed picture of electron distribution and orbital energies. mdpi.com While direct DFT studies on 6-(thiophen-2-yl)pyridazine-3(2H)-thione are not extensively published, analysis of closely related structures provides significant insights.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net

In analogous thiophene-pyridazine structures, the HOMO is typically delocalized across the π-conjugated system, with significant contributions from the electron-rich thiophene (B33073) ring. The LUMO is often centered on the electron-deficient pyridazine ring. This distribution dictates the molecule's behavior in charge-transfer processes. Theoretical calculations on related compounds demonstrate that the specific substituents on the pyridazine and thiophene rings can fine-tune the HOMO-LUMO gap. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from a Related Pyridazine Derivative

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.25 | Electron-donating capacity |

| LUMO | -1.50 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.75 | Chemical reactivity & stability |

Data is illustrative and based on DFT calculations of analogous heterocyclic systems.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface.

For a molecule like 6-(thiophen-2-yl)pyridazine-3(2H)-thione, MEP studies on similar structures reveal distinct regions of charge concentration. mdpi.comresearchgate.net

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are typically located around the electronegative nitrogen atoms of the pyridazine ring and the sulfur atom of the thione group.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom attached to the nitrogen in the pyridazine ring (N-H) is expected to be a prominent positive site.

Neutral Regions (Green): These areas correspond to the carbon-rich thiophene and pyridazine rings.

This charge distribution profile is crucial for understanding intermolecular interactions, such as hydrogen bonding, which significantly influences the compound's physical properties and crystal packing. researchgate.net

Quantum chemical descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These indices help in comparing the chemical behavior of different molecules without the need for experimental studies.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness (S = 1/η). Soft molecules are more reactive than hard molecules.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η).

DFT studies on related pyridazinone compounds have been used to calculate these descriptors to correlate theoretical structures with biological activity. mdpi.com

Table 2: Calculated Quantum Chemical Descriptors Based on Analogous Systems

| Descriptor | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.25 | Energy to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | 1.50 | Energy released when adding an electron |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.375 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | 0.421 | Propensity for charge transfer |

Values are derived from the illustrative data in Table 1.

Theoretical Studies of Tautomerism and Isomerism

Heterocyclic compounds containing an amide or thioamide group within the ring, such as 6-(thiophen-2-yl)pyridazine-3(2H)-thione, can exist in different tautomeric forms. The primary equilibrium for this compound is between the thione form and the thiol form.

Theoretical studies consistently show that for pyridazin-3(2H)-thiones, the thione tautomer is significantly more stable than the aromatic thiol tautomer. researchgate.net This preference is also observed in related systems like pyridazin-3(2H)-ones, where the keto form predominates over the enol form. researchgate.net

Computational modeling using DFT can be employed to calculate the relative energies of the two tautomers and the energy barrier for the transition between them. researchgate.net Studies on the parent pyridazinone system have shown that the direct intramolecular proton transfer from the nitrogen to the exocyclic sulfur (or oxygen) atom involves a highly strained four-membered transition state, resulting in a very high activation energy (over 40 kcal/mol). researchgate.net A more favorable, lower-energy pathway involves the formation of a dimeric complex, where a double proton transfer occurs simultaneously, reducing the activation energy significantly (to around 15 kcal/mol). researchgate.net This suggests that in the condensed phase, tautomerization is more likely to occur via an intermolecular mechanism.

The solvent environment can play a crucial role in determining the position of the tautomeric equilibrium. researcher.life Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the stability of tautomers.

Theoretical studies on similar thione-thiol systems, including those with a thiophene ring, demonstrate that polar, protic solvents tend to stabilize the thione form more effectively than the thiol form. documentsdelivered.com This is due to favorable intermolecular interactions, such as hydrogen bonding between the solvent molecules and the N-H and C=S groups of the thione tautomer. researchgate.netdocumentsdelivered.com Furthermore, computational models have shown that specific solvent molecules (like water or ethanol) can act as a bridge, actively participating in the proton transfer process. This solvent-assisted mechanism can significantly lower the activation energy barrier for tautomerization compared to the direct, uncatalyzed pathway in the gas phase. researchgate.netdocumentsdelivered.com

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational flexibility and intermolecular interactions over time. For 6-(thiophen-2-yl)pyridazine-3(2H)-thione, while specific MD simulation studies are not extensively documented in the cited literature, the principles of this methodology are widely applied to similar heterocyclic systems. These studies are crucial for understanding how the molecule behaves in a biological environment, such as near a protein's active site.

The conformational landscape of 6-(thiophen-2-yl)pyridazine-3(2H)-thione is primarily dictated by the rotational freedom around the single bond connecting the thiophene and pyridazine rings. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. This flexibility can be crucial for its biological activity, allowing the molecule to adopt a specific conformation to optimally fit into a binding pocket.

Furthermore, MD simulations can elucidate the nature and dynamics of intermolecular interactions. By simulating the compound in a solvent, typically water, it is possible to study the hydrogen bonding patterns and hydrophobic interactions with the surrounding environment. For instance, the thione group and the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the thiophene ring can engage in hydrophobic and π-π stacking interactions. mdpi.com Computational studies on thiophene-cored structures have highlighted the importance of π-π stacking interactions in determining the arrangement of molecules. mdpi.com

In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex. After an initial docking pose is predicted, an MD simulation can reveal whether the ligand remains stably bound or if it dissociates. It also provides a detailed picture of the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that contribute to the binding affinity. This information is invaluable for understanding the mechanism of action and for the rational design of more potent derivatives.

Computational Design and Prediction of Novel Derivatives

The computational design and prediction of novel derivatives of 6-(thiophen-2-yl)pyridazine-3(2H)-thione is a key strategy in medicinal chemistry to develop new therapeutic agents with improved properties. This process often begins with the identification of a lead compound, like the title molecule, and then utilizes computational tools to suggest modifications that could enhance its biological activity, selectivity, or pharmacokinetic profile.

One common approach is structure-based drug design, which relies on the three-dimensional structure of the biological target, typically a protein. Using molecular docking, virtual libraries of novel derivatives can be screened to predict their binding affinity and mode. For instance, various research groups have successfully employed in silico molecular docking to evaluate synthesized compounds against specific targets. nih.govnih.gov This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources.

Another strategy is ligand-based drug design, which is employed when the structure of the biological target is unknown. nih.gov This approach uses the information from a set of known active molecules to build a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Novel derivatives can then be designed to fit this pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) studies are also a valuable tool in the computational design of new derivatives. By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of yet-to-be-synthesized molecules. This allows for the in silico optimization of the lead structure.

The process of designing novel derivatives often involves bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For example, the thiophene ring could be replaced with other five-membered heterocycles, or the thione group could be modified. Computational methods can help to predict the impact of these changes on the molecule's properties. The synthesis of novel pyridazinone derivatives often involves such strategic modifications to explore the structure-activity relationship. rsc.orgnih.gov

The following table provides a hypothetical example of how computational tools might be used to suggest novel derivatives of 6-(thiophen-2-yl)pyridazine-3(2H)-thione and predict their properties.

| Derivative | Modification | Predicted Improvement | Computational Method |

| Derivative A | Addition of a hydroxyl group to the thiophene ring | Increased hydrogen bonding potential and solubility | Molecular Docking |

| Derivative B | Replacement of the thione sulfur with an oxygen (pyridazinone) | Altered electronic properties and potential for different interactions | QSAR, Pharmacophore Modeling |

| Derivative C | Introduction of a substituent on the pyridazine nitrogen | Improved pharmacokinetic properties | ADMET Prediction Software |

| Derivative D | Isosteric replacement of the thiophene ring with a furan (B31954) ring | Modified aromatic interactions and binding geometry | Molecular Dynamics, Free Energy Calculations |

These computational approaches, from molecular dynamics simulations to the design of novel derivatives, are integral to modern drug discovery and play a crucial role in the optimization of lead compounds like 6-(thiophen-2-yl)pyridazine-3(2H)-thione for various therapeutic applications.

Applications in Materials Science and Emerging Technologies

Exploration as Organic Electronic Materials

The conjugation of a donor-type thiophene (B33073) unit with an acceptor-type pyridazine (B1198779) ring suggests that 6-(thiophen-2-yl)pyridazine-3(2H)-thione could function as a valuable component in organic electronic materials. Thiophene-based heterocycles are widely recognized for their performance in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The donor-acceptor (D-A) design within a single molecule is a key strategy for tuning the optoelectronic properties of organic materials. iaea.org

While specific experimental data on the optoelectronic properties of 6-(thiophen-2-yl)pyridazine-3(2H)-thione are not extensively documented, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on analogous systems provide significant insights. For instance, TD-DFT calculations on various thiophene and pyridine-based oligomers and donor-acceptor molecules have been instrumental in predicting their absorption and emission spectra. mdpi.commdpi.com

These computational models indicate that the primary electronic transition in such D-A systems is typically a π-π* transition with significant intramolecular charge transfer (ICT) character. mdpi.com The absorption spectrum is influenced by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In molecules like 6-(thiophen-2-yl)pyridazine-3(2H)-thione, the HOMO is generally localized on the electron-donating thiophene ring, while the LUMO is centered on the electron-accepting pyridazine moiety. researchgate.netmdpi.com

The calculated HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting the maximum absorption wavelength (λmax). For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which share a similar thiophene-heterocycle linkage, the calculated HOMO-LUMO energy gaps are in the range of 4.21–4.93 eV. researchgate.net It is anticipated that 6-(thiophen-2-yl)pyridazine-3(2H)-thione would exhibit a similarly low energy gap, leading to absorption in the UV-visible region, a desirable characteristic for many optoelectronic applications. mdpi.com

Table 1: Calculated Electronic Properties of a Related Thiophene-Pyrazine Compound

This table presents theoretical data for an analogous compound, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, to illustrate the typical electronic properties of such systems as determined by DFT calculations.

| Parameter | Value | Reference |

| HOMO Energy | -7.21 eV | researchgate.net |

| LUMO Energy | -2.57 eV | researchgate.net |

| Energy Gap (ΔE) | 4.64 eV | researchgate.net |

Data derived from computational studies on analogous compounds.

The charge transfer mechanism in pyridazine-thiophene systems is fundamental to their potential application in organic electronics. Upon photoexcitation, an electron is promoted from the HOMO (on the thiophene donor) to the LUMO (on the pyridazine acceptor), creating a charge-separated state. mdpi.com This ICT process is crucial for the functioning of organic solar cells and other devices that rely on the generation and separation of charge carriers.

The efficiency of this charge transfer is dictated by the electronic coupling between the donor and acceptor moieties. The planar structure of linked thiophene and pyridazine rings facilitates effective π-orbital overlap, which in turn promotes efficient charge transfer. researchgate.net The presence of heteroatoms (nitrogen and sulfur) provides sites for tuning the electronic properties and influencing the charge distribution within the molecule. iaea.org In related donor-acceptor systems, it has been shown that the degree of charge transfer can be systematically altered by modifying the donor and acceptor strengths, which directly impacts the frontier molecular orbital localization and the nature of the optical transitions.

Role in Corrosion Inhibition Mechanisms (Computational and Experimental Aspects)

Organic compounds containing heteroatoms like nitrogen and sulfur are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The 6-(thiophen-2-yl)pyridazine-3(2H)-thione molecule contains multiple active centers—the sulfur atom of the thiophene ring, the two nitrogen atoms of the pyridazine ring, the exocyclic sulfur atom of the thione group, and the π-electrons of the aromatic rings—making it a prime candidate for corrosion inhibition. researchgate.netnih.gov

The primary mechanism of corrosion inhibition by organic molecules is the adsorption of the inhibitor onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com This adsorption can occur through physical (electrostatic) interactions or chemical (covalent) bonding.

For molecules like 6-(thiophen-2-yl)pyridazine-3(2H)-thione, several adsorption modes are possible:

Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of the metal (e.g., iron), forming strong coordinate covalent bonds. nih.govmdpi.com

Physisorption: In acidic solutions, the inhibitor molecule can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻).

π-Electron Interaction: The π-electrons from the thiophene and pyridazine rings can interact with the metal surface, further strengthening the adsorption. researchgate.net

Computational studies on the adsorption of thiophene on various transition metal surfaces confirm that a flat-lying (parallel) orientation, which maximizes the interaction of the π-system with the surface, is energetically favorable. The adsorption strength is influenced by the nature of the metal, with interactions decreasing in the order Pt > Rh > Pd > Au > Ag. The presence of both sulfur and nitrogen atoms in the target molecule likely leads to a synergistic effect, enhancing its adsorption and protective film formation on the metal surface. researchgate.net

Quantum chemical calculations based on DFT have become a powerful tool for elucidating the relationship between a molecule's electronic structure and its corrosion inhibition efficiency. Several key parameters are used to predict inhibitory potential. nih.gov

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption and higher inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface (back-donation), which also strengthens the inhibitor-metal bond.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency as it facilitates electron transfer between the inhibitor and the metal. nih.gov

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface through dipole-dipole interactions, although this correlation is not always straightforward. mdpi.com

Studies on pyridazine-thione derivatives have shown that the thione form generally exhibits a higher EHOMO and a lower energy gap compared to its pyridazinone (oxo) analogue, suggesting that the thione would be a more effective corrosion inhibitor. nih.gov This is attributed to the higher polarizability and reactivity of the sulfur atom compared to the oxygen atom.

Table 2: Calculated Quantum Chemical Parameters for Pyridazine-Thione Derivatives as Corrosion Inhibitors

This table shows representative DFT-calculated parameters for analogous pyridazine-thione compounds to illustrate the correlation between electronic structure and predicted corrosion inhibition efficiency.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Efficiency | Reference |

| 5-phenyl-6-ethyl-pyridazine-3-thione | -5.53 | -1.87 | 3.66 | High | nih.gov |

| 5-phenyl-6-ethylpridazine-3-one | -6.21 | -1.33 | 4.88 | Lower | nih.gov |

Data derived from computational studies on analogous compounds.

Potential in Sensor Development (Non-biological)

The structural features of 6-(thiophen-2-yl)pyridazine-3(2H)-thione also suggest its potential use in the development of non-biological chemical sensors. Chemosensors typically consist of a receptor unit that binds to a specific analyte and a signaling unit (transducer) that produces a measurable signal (e.g., optical or electrochemical) upon binding.

Thiophene and its derivatives are excellent fluorophores and have been widely employed as the signaling component in fluorescent chemosensors. nih.gov The fluorescence properties of these molecules are often sensitive to their local environment and can be modulated by interactions with analytes. For instance, the coordination of metal cations to a thiophene-based sensor can lead to either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence emission. iaea.org

The pyridazine-thione moiety, with its nitrogen and sulfur heteroatoms, can act as a binding or recognition site for specific analytes, particularly metal ions. The binding event would alter the electronic structure of the entire conjugated system, leading to a change in its photophysical properties. This principle forms the basis for optical sensors. For example, pyridine (B92270) derivatives have been successfully used in fluorescent sensors for the detection of toxic heavy metal ions like Hg²⁺, Ni²⁺, and Co²⁺.

Furthermore, the redox-active nature of the thiophene-pyridazine system could be exploited in electrochemical sensors. The molecule could be electropolymerized onto an electrode surface, creating a modified electrode whose electrochemical response (e.g., current or potential) changes upon interaction with a target analyte. Such sensors are valuable for detecting a wide range of hazardous chemical compounds in environmental samples.

Application as Ligands in Coordination Chemistry for Materials Synthesis

The utilization of 6-(thiophen-2-yl)pyridazine-3(2H)-thione as a ligand in coordination chemistry for the synthesis of novel materials is an area of emerging research. The unique structural arrangement of this molecule, featuring a pyridazine ring with a thione group and a thiophene moiety, presents multiple potential coordination sites for metal ions. The nitrogen atoms of the pyridazine ring, the exocyclic sulfur atom of the thione group, and the sulfur atom of the thiophene ring can all act as potential donors, allowing for the formation of a diverse range of coordination complexes with varied structural and functional properties.

Research into the coordination chemistry of analogous pyridazine and thiophene-containing ligands has demonstrated their capacity to form stable complexes with a variety of transition metals. For instance, studies on related pyridazine derivatives have shown their ability to act as bridging ligands, leading to the formation of polynuclear complexes and coordination polymers. Similarly, thiophene-containing ligands have been extensively used in the development of functional materials due to the electronic properties of the thiophene ring.

While comprehensive studies focusing specifically on 6-(thiophen-2-yl)pyridazine-3(2H)-thione are limited, the foundational knowledge from related systems suggests significant potential for this compound in materials science. The combination of the pyridazine and thiophene functionalities within a single ligand framework is expected to yield coordination materials with interesting photophysical, electronic, or magnetic properties.

Detailed Research Findings

Currently, there is a scarcity of published research detailing the synthesis and characterization of coordination complexes specifically derived from 6-(thiophen-2-yl)pyridazine-3(2H)-thione for materials science applications. One study on the closely related compound, 3,6-di(thiophen-2-yl)pyridazine, reported challenges in forming stable coordination complexes, suggesting that steric or electronic factors may influence the coordinating ability of such ligands.

However, the crystal structure of a related pyridazinone derivative, 6-[(E)-2-(thiophen-2-yl)ethenyl]-4,5-dihydropyridazin-3(2H)-one, has been reported. nih.gov While this compound is not the thione derivative of interest, its structural analysis provides insights into the conformational preferences of the thiophene and pyridazine rings, which could be relevant for predicting the coordination behavior of 6-(thiophen-2-yl)pyridazine-3(2H)-thione. nih.gov The study revealed a non-planar pyridazine ring in the solid state. nih.gov

Future research in this area would need to systematically explore the reaction of 6-(thiophen-2-yl)pyridazine-3(2H)-thione with various metal precursors under different conditions to isolate and characterize the resulting coordination compounds. Detailed structural analysis, for instance through single-crystal X-ray diffraction, would be crucial to understand the coordination modes of the ligand. Subsequent investigation of the photophysical, thermal, and electronic properties of these materials would then be necessary to assess their potential for applications in areas such as catalysis, sensing, or molecular electronics.

Data Tables

Due to the limited availability of specific research on the coordination complexes of 6-(thiophen-2-yl)pyridazine-3(2H)-thione, comprehensive data tables on their structural and physical properties cannot be compiled at this time. The following table presents a hypothetical structure for a data table that could be populated as research in this field progresses.

| Complex Formula | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Photophysical Properties | Reference |

|---|---|---|---|---|---|---|

| Hypothetical [M(L)2X2] | e.g., Cu(II) | e.g., Octahedral | M-N, M-S | N-M-N, S-M-S | e.g., Emission λmax | Future Research |

| Hypothetical [M'(L)3]Y | e.g., Ru(II) | e.g., Distorted Octahedral | M-N, M-S | N-M-S | e.g., Quantum Yield | Future Research |

Structure Property Relationships in Pyridazine Thiophene Thiones

Impact of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of molecules containing linked pyridazine (B1198779) and thiophene (B33073) moieties are highly sensitive to the nature and position of substituents on either ring. The inherent "push-pull" electronic character of the thiophene-pyridazine scaffold, with thiophene acting as a π-donor and pyridazine as a π-acceptor, forms the basis for tuning these properties. nih.govresearchgate.net

Research on analogous π-conjugated systems demonstrates that attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the intramolecular charge transfer (ICT) characteristics, which in turn affects the absorption and emission spectra. researchgate.net For instance, studies on similar donor-acceptor molecules have shown that:

Aryl substituents tend to cause a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. This is because aryl groups can extend the π-conjugation of the system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Alkyl substituents , in contrast, often lead to a blue-shift (a shift to shorter wavelengths). nih.gov

The strength of the EWG on the acceptor moiety (pyridazine) or the strength of the EDG on the donor moiety (thiophene) directly correlates with the degree of spectral shift. Stronger EWGs, such as nitro (-NO₂) or cyano (-CN), generally produce a more significant bathochromic (red) shift compared to weaker groups like a formyl (-CHO) group. nih.gov

These substituent-induced changes are critical for applications in nonlinear optics (NLO), where molecules with large first hyperpolarizability (β) are desired. Functionalizing thienyl-pyridazine systems with strong acceptor groups has been shown to enhance these NLO properties. researchgate.netdoaj.org

| Derivative Structure | Substituent on Phenyl Ring (attached to Pyridazine) | λmax (nm) | Observed Shift |

|---|---|---|---|

| Thienyl-Pyridazine-Phenyl-NO₂ (meta) | m-NO₂ | 403 | Reference |

| Thienyl-Pyridazine-Phenyl-CN (para) | p-CN | 412 | Bathochromic (+9 nm) |

| Thienyl-Pyridazine-Phenyl-CHO (para) | p-CHO | 421 | Bathochromic (+18 nm) |

Stereochemical Considerations and Conformational Analysis

In the closely related compound 3,6-di(thiophen-2-yl)pyridazine, the molecule is described as effectively planar, although steric interactions between hydrogen atoms on the adjacent rings cause a slight twist. researchgate.net The dihedral angles between the central pyridazine ring and the two terminal thiophene rings were found to be approximately 11.2° and 14.9°. researchgate.net This near-planar conformation allows for effective electronic communication between the rings.

However, the degree of rotation can vary significantly depending on the substitution pattern and the presence of adjacent functional groups, which can introduce steric hindrance. iucr.org In some thiophene-pyridine derivatives, dihedral angles can range from nearly coplanar (~5°) to almost perpendicular (~84°), depending on the molecular structure and crystal packing forces. iucr.org For 6-(thiophen-2-yl)pyridazine-3(2H)-thione, a relatively planar conformation is expected to be energetically favorable to maximize π-conjugation, but a certain degree of torsional freedom will exist. The barrier to rotation around the inter-ring C-C bond is a key parameter; studies on similar heterocyclic dimers are used to understand these conformational behaviors. nih.gov

| Compound Type | Dihedral Angle (°) | Conformation | Reference |

|---|---|---|---|

| N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | 15.42 | Near Planar | iucr.org |

| N-methyl-N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | 4.97 | Highly Planar | iucr.org |

| 3,6-Di(thiophen-2-yl)pyridazine | 11.18 / 14.91 | Near Planar | researchgate.net |

| 9-(Thiophen-2-yl)-pyrazolo[4,3-f]quinolin-7(6H)-one | 81.9 | Near Perpendicular | nih.gov |

Heteroatom Influence on Aromaticity and Stability

Thiophene Ring: The thiophene ring is considered a π-excessive or electron-rich aromatic system. youtube.com The sulfur atom, being less electronegative than oxygen or nitrogen, readily delocalizes one of its lone pairs of electrons into the ring to complete the 6π-electron aromatic system required by Hückel's rule. stackexchange.com This effective delocalization gives thiophene a high degree of aromatic character and stability, with a resonance energy significantly greater than that of furan (B31954) and comparable to that of pyrrole. uoanbar.edu.iqresearchgate.net

The linkage of the electron-rich thiophene ring to the electron-deficient pyridazine ring creates a molecule with inherent charge-transfer character. This electronic arrangement contributes to its stability and unique reactivity. The preference for geometrical conformations in linked aromatic systems can differ significantly between electron-rich and electron-deficient π-systems, influencing intermolecular interactions and solid-state packing. nih.govbohrium.com

| Compound | Resonance Energy (kcal/mol) | Electronic Character | Reference |

|---|---|---|---|

| Benzene | 36 | Neutral | researchgate.net |

| Pyridine | 21-28 | π-Deficient | quora.com |

| Thiophene | 29 | π-Rich | uoanbar.edu.iq |

| Pyrrole | 21 | π-Rich | uoanbar.edu.iq |

| Furan | 16 | π-Rich | uoanbar.edu.iq |

Future Research Directions and Outlook

Development of Advanced Synthetic Methodologies for Complex Structures

While foundational syntheses of pyridazinethione derivatives have been established, often involving the thionation of a corresponding pyridazinone precursor with reagents like phosphorus pentasulfide, future work will necessitate more advanced and efficient synthetic strategies. nih.govresearchgate.net The focus will be on methodologies that allow for precise control over derivatization, enabling the construction of highly functionalized and complex molecular architectures.

Future synthetic explorations could include:

Direct C-H Functionalization: Applying modern C-H activation and functionalization techniques to either the thiophene (B33073) or pyridazine (B1198779) ring would provide a more atom-economical route to novel derivatives. This avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the core structure.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis of 6-(thiophen-2-yl)pyridazine-3(2H)-thione derivatives, including improved reaction control, enhanced safety for handling potentially hazardous reagents, and streamlined scalability.

Photoredox Catalysis: Light-mediated catalysis could unlock new reaction pathways for modifying the heterocyclic core, enabling transformations that are difficult to achieve under thermal conditions and allowing for the introduction of complex substituents under mild conditions.

One-Pot, Multi-Component Reactions: Designing convergent one-pot syntheses, where multiple starting materials react in a single operation, can significantly improve efficiency and yield. nih.govorganic-chemistry.org This approach is ideal for rapidly building libraries of diverse derivatives for screening purposes.

These advanced methods will be crucial for synthesizing next-generation molecules with tailored properties for specific applications.

Integration into Complex Polycyclic and Supramolecular Architectures

The inherent structural features of 6-(thiophen-2-yl)pyridazine-3(2H)-thione make it an excellent building block (synthon) for constructing larger, more complex chemical entities. The future in this area lies in leveraging its distinct functional groups for the programmed assembly of sophisticated architectures.

The key reactive sites—the nucleophilic sulfur atom, the N-H group of the pyridazine ring, and the aromatic C-H bonds—can be exploited to link these molecules into larger systems. mdpi.com Research will likely focus on:

Polycyclic Heterocycles: Using the pyridazine ring as a dienophile or the thiophene ring as a partner in cycloaddition reactions could lead to the synthesis of novel, fused polycyclic systems. mdpi.com Such structures are of interest in medicinal chemistry and materials science.

Supramolecular Self-Assembly: The N-H and C=S groups are capable of forming strong hydrogen bonds, which can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular structures like ribbons, sheets, or porous networks.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen and sulfur atoms can act as ligands, coordinating with metal ions to form crystalline coordination polymers or MOFs. These materials are highly valued for their applications in gas storage, catalysis, and sensing.

| Functional Group | Potential Role in Synthesis | Resulting Architecture |

|---|---|---|

| Thione/Thiol Group (C=S/S-H) | Nucleophilic site for alkylation; Ligand for metal coordination | Functionalized derivatives; Coordination polymers/MOFs |

| Pyridazine N-H | Hydrogen bond donor; Site for N-alkylation/arylation | Supramolecular assemblies; Complex N-substituted heterocycles |

| Pyridazine Ring Nitrogens | Ligands for metal coordination; Hydrogen bond acceptors | Coordination polymers/MOFs; Supramolecular networks |

| Thiophene Ring | Platform for C-H functionalization; π-stacking interactions | Decorated complex molecules; π-stacked arrays |

Exploration of Advanced Materials Applications (Non-Biological)

The combination of an electron-donating thiophene moiety and an electron-withdrawing pyridazine core creates a donor-π-acceptor (D-π-A) type structure. This intrinsic electronic feature is highly sought after in materials science for applications in optoelectronics. Thiophene-based compounds are already recognized for their utility in organic electronics, thin-film transistors, and solar cells. researchgate.net

Future research will likely explore the non-biological applications of 6-(thiophen-2-yl)pyridazine-3(2H)-thione derivatives in areas such as:

Organic Electronics: By tuning the electronic properties through chemical modification, these compounds could be developed as organic semiconductors for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The synthesis of D-π-A-π-D type dyes using a pyridazine-based core has shown promise for fluorescence in the near-infrared (NIR) region, a critical area for NIR-OLEDs. mdpi.com

Non-Linear Optics (NLO): The significant intramolecular charge transfer characteristic of D-π-A systems often leads to large second-order NLO responses, making these molecules candidates for applications in optical communications and data processing.

Chemosensors: The heterocyclic rings and the thione group can act as binding sites for specific ions or molecules. Changes in the photophysical properties (e.g., fluorescence or color) upon binding could be harnessed to create highly selective and sensitive chemical sensors.

Corrosion Inhibitors: Heterocyclic compounds containing sulfur and nitrogen atoms are known to be effective corrosion inhibitors for metals, as they can adsorb onto the metal surface and form a protective layer. The potential of this scaffold in surface science represents a valuable research avenue.

Interdisciplinary Research with Theoretical Physics and Computational Engineering

To accelerate the discovery and optimization of materials based on 6-(thiophen-2-yl)pyridazine-3(2H)-thione, future research must integrate experimental synthesis with theoretical and computational modeling. nih.gov This interdisciplinary approach allows for a deeper understanding of molecular properties and provides predictive power to guide laboratory work. frontiersin.org

Key areas for collaboration include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the electronic structure, molecular orbital energies (HOMO/LUMO), and absorption/emission spectra of designed molecules before they are synthesized. mdpi.com This helps in pre-selecting candidates with the most promising electronic and optical properties for materials applications.

Molecular Dynamics (MD) Simulations: MD simulations can predict how molecules will organize in the solid state or in solution. This is crucial for understanding crystal packing, which profoundly affects charge transport in organic semiconductors, and for modeling the self-assembly processes in supramolecular chemistry.

Materials and Device Engineering: Collaboration with physicists and computational engineers is essential to translate promising molecular properties into functional devices. researchgate.net This involves modeling charge injection and transport in thin films, optimizing device architecture (e.g., for OLEDs or solar cells), and understanding the interface physics between the organic material and other device components.

| Computational Method | Predicted Properties | Relevance to Research Direction |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, band gap, UV-Vis spectra, reactivity indices | Guiding synthesis, screening for optoelectronic materials |

| Time-Dependent DFT (TD-DFT) | Excited state properties, fluorescence/phosphorescence spectra | Designing molecules for OLEDs and sensors |

| Molecular Dynamics (MD) | Crystal packing, self-assembly behavior, conformational analysis | Predicting solid-state properties, understanding supramolecular formation |

| Molecular Docking (for non-biological targets) | Binding affinity and mode to material surfaces | Designing corrosion inhibitors and surface modifiers |

By pursuing these interconnected research directions, the scientific community can unlock the full potential of the 6-(thiophen-2-yl)pyridazine-3(2H)-thione scaffold, paving the way for novel materials and technologies.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-(thiophen-2-yl)pyridazine-3(2H)-thione, and how can reaction conditions be optimized?

- The synthesis typically involves cyclization and functionalization steps. For example, heating intermediates in ethanolic sodium ethoxide facilitates cyclization to form thiophene-pyridazine hybrids . Optimization includes adjusting reaction time (e.g., 8-hour reflux for thione formation ) and using polar aprotic solvents to enhance yield. Elemental and spectral analyses (e.g., -NMR, IR) are critical for structural confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

- IR spectroscopy identifies thione (C=S) stretches near 1,200–1,050 cm . NMR reveals aromatic protons in the thiophene (δ 6.8–7.5 ppm) and pyridazine (δ 8.0–9.0 ppm) regions. -NMR confirms the thiocarbonyl carbon at δ 170–180 ppm . Cross-validate with elemental analysis (C, H, N, S) to ensure purity .

Q. How can solubility and stability challenges be addressed during experimental workflows?

- Use DMSO or DMF for dissolution due to the compound’s limited aqueous solubility . Stability tests under varying pH and temperature (e.g., 4°C storage in inert atmospheres) are recommended. Monitor degradation via HPLC or TLC .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of 6-(thiophen-2-yl)pyridazine-3(2H)-thione?

- Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Basis sets like B3LYP/6-311+G(d,p) model π-conjugation between thiophene and pyridazine rings . Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for functionalization .

Q. How do structural variations (e.g., substituents on thiophene/pyridazine) influence biological activity?

- Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO) on pyridazine enhance antimicrobial activity by increasing electrophilicity . Thiophene modifications (e.g., 3-cyano substituents) improve binding to fungal CYP450 enzymes .

Q. What are common contradictions in spectral data interpretation, and how can they be resolved?

- Discrepancies in -NMR shifts may arise from tautomerism (e.g., thione ↔ thiol forms). Use -NMR or X-ray crystallography to confirm tautomeric states . For IR, compare computed (DFT) and experimental spectra to resolve ambiguous C=S/C-O overlaps .

Q. What mechanisms explain the compound’s reactivity in cyclization or cross-coupling reactions?

- Cyclization often proceeds via nucleophilic attack of sulfur on adjacent carbonyl groups, stabilized by ethoxide bases . Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to avoid sulfur-poisoning of catalysts .

Q. How can researchers design experiments to evaluate pharmacokinetic properties (e.g., bioavailability)?

- In vitro assays : Microsomal stability tests (liver microsomes) assess metabolic resistance . Lipophilicity (logP) is determined via shake-flask/HPLC methods; target logP <3 for optimal membrane permeability .

Methodological Recommendations

- For synthetic reproducibility , document exact stoichiometry of CS and KOH in thiolation steps .

- Use quantum chemical computations (e.g., Gaussian 16) to pre-screen reaction pathways and reduce trial-error synthesis .

- Address biological assay variability via triplicate testing with positive controls (e.g., fluconazole for antifungal studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.